Hookeroside A
Beschreibung
Hookeroside A is a triterpenoid glycoside first isolated from Pteroc hookeri (杜鹃花科) and Scabiosa tschiliensis . Its molecular formula, C₅₇H₇₄O₃₀, was established via HR-ESI-MS, revealing three glucose units and an aromatic ring in its structure . NMR and IR spectroscopy confirmed the presence of α,β-unsaturated ester carbonyl groups (1701, 1634 cm⁻¹) and three β-glucopyranosyl moieties .
Eigenschaften
Molekularformel |
C64H104O30 |
|---|---|
Molekulargewicht |
1353.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O30/c1-25-36(68)50(92-53-45(77)41(73)32(24-85-53)89-54-47(79)43(75)39(71)30(21-66)88-54)49(81)56(86-25)93-51-37(69)28(67)22-83-57(51)91-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)58(82)94-55-48(80)44(76)40(72)31(90-55)23-84-52-46(78)42(74)38(70)29(20-65)87-52/h9,25,27-57,65-81H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 |
InChI-Schlüssel |
JDUQDAUPICIAJC-OIMZSCKJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Synonyme |
hookeroside A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of Hookeroside A and Analogues
Key Differentiators
Structural Class: Hookeroside A belongs to the oleanane triterpenoid subclass, sharing a 30-carbon aglycone backbone with scabiosaponins and oleanolic acid . In contrast, Cantleyoside is an iridoid glycoside (cyclopentanoid monoterpene backbone), resulting in distinct physicochemical properties .
Glycosylation Patterns: Hookeroside A’s three glucose units enhance hydrophilicity compared to oleanolic acid (aglycone) . Scabiosaponins, however, often include rhamnose or arabinose, altering their membrane permeability and receptor interactions .
This contrasts with Scabiosaponin A, which exhibits antimicrobial effects via membrane disruption .
Research Findings and Limitations
- Spectral Data: Hookeroside A’s structure was confirmed via 1D/2D NMR, yet discrepancies exist in its classification as a "tetraglycoside" () versus reports of three glucose units (). This may reflect an unresolved fourth glycosidic linkage or nomenclature inconsistency .
- Functional Gaps : While Hookeroside D is co-isolated with Hookeroside A, its structure and activity remain uncharacterized, limiting comparative insights .
- Pharmacological Potential: Hookeroside A’s lipase inhibition aligns with triterpenoid saponins’ role in metabolic regulation, but in vivo studies are lacking .
Q & A
Q. What is the chemical classification and structural characterization of Hookeroside A?
Hookeroside A is an oleanane-type triterpenoid saponin identified in Scabiosa tschiliensis . Structural elucidation typically involves chromatographic separation (e.g., HPLC, TLC) combined with spectroscopic techniques (NMR, MS). Key features include a pentacyclic triterpene aglycone (e.g., oleanolic acid) linked to sugar moieties, with specific glycosylation patterns confirmed via 2D-NMR and high-resolution MS . Researchers should cross-reference spectral data with established databases (e.g., PubChem, SciFinder) and validate purity through crystallography or HPLC-ELSD.
Q. How is Hookeroside A isolated and quantified from plant sources?
Standard isolation protocols involve solvent extraction (e.g., methanol/water gradients) followed by column chromatography (silica gel, RP-C18) and preparative HPLC. Quantification requires calibration curves using purified Hookeroside A standards, analyzed via LC-MS/MS or UV-Vis at wavelengths specific to triterpenoid absorption (e.g., 210–230 nm) . Researchers must report extraction yields, solvent ratios, and reproducibility metrics (e.g., RSD <5% for triplicate runs).
Q. What are the primary biological activities reported for Hookeroside A?
Preliminary studies highlight anti-inflammatory and antioxidant properties, often evaluated through in vitro assays (e.g., inhibition of COX-2, DPPH radical scavenging) . Researchers should design dose-response experiments (e.g., 1–100 µM concentrations) with positive controls (e.g., ascorbic acid for antioxidant assays) and validate results across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Hookeroside A?
Discrepancies (e.g., varying IC50 values) may arise from differences in extraction methods, assay conditions, or compound stability. To address this:
- Conduct systematic reviews of existing literature, noting variables like solvent polarity, temperature, and storage conditions.
- Perform comparative studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Use multivariate analysis (e.g., PCA) to identify confounding factors .
Q. What experimental strategies are recommended for studying Hookeroside A’s biosynthesis in planta?
Biosynthetic pathways can be explored via:
- Transcriptomics : RNA-seq of Scabiosa tissues to identify genes in the triterpenoid pathway (e.g., OSC, CYP450s).
- Metabolomics : LC-HRMS-based profiling to map intermediates and correlate with gene expression.
- Heterologous expression : Validate enzyme function in model systems (e.g., Nicotiana benthamiana) . Include negative controls (e.g., gene-knockout lines) and isotopic labeling to trace carbon flux.
Q. How should pharmacokinetic studies of Hookeroside A be designed to ensure translational relevance?
- In vivo models : Administer Hookeroside A (oral/i.v.) to rodents, collect plasma/tissue samples at timed intervals, and quantify via UPLC-QTOF-MS.
- ADME profiling : Assess absorption (Caco-2 permeability), metabolism (liver microsomes), and excretion (urine/fecal analysis).
- Dose optimization : Use allometric scaling from animal data to predict human-equivalent doses, factoring in bioavailability limitations of triterpenoids .
Q. What methodologies are critical for elucidating structure-activity relationships (SAR) of Hookeroside A derivatives?
- Chemical modification : Synthesize analogs (e.g., hydrolysis of glycosidic bonds, acetylation) and test bioactivity.
- Molecular docking : Screen derivatives against target proteins (e.g., NF-κB, TNF-α) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Corrogate electronic (e.g., logP, H-bond donors) and steric parameters with activity data . Validate models with leave-one-out cross-validation (R² >0.7).
Methodological Considerations
Q. What statistical approaches are essential for analyzing Hookeroside A’s dose-dependent effects?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.
- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- For omics data, employ false discovery rate (FDR) correction to minimize Type I errors .
Q. How can researchers ensure reproducibility in Hookeroside A studies?
- Adhere to FAIR principles: Publish raw spectra, chromatograms, and experimental protocols in repositories (e.g., Zenodo, Figshare).
- Cross-validate findings with orthogonal methods (e.g., compare NMR data with synthetic standards).
- Collaborate with independent labs for inter-laboratory validation .
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